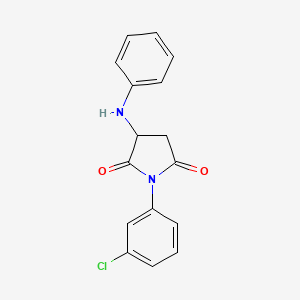
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxyurea-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mecanismo De Acción
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of other non-histone proteins, including transcription factors, cytokines, and growth factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione are largely dependent on the specific disease or condition being treated. In cancer, for example, 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In viral infections, it has been found to inhibit viral replication by interfering with viral gene expression. In neurological disorders, it has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively simple synthesis process and low cost compared to other HDAC inhibitors. In addition, it has been shown to have a broad range of pharmacological effects, making it a potentially useful tool in various research fields. However, one of the limitations of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the research and development of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the identification of novel analogs with improved potency and selectivity for specific HDAC isoforms. Another area of interest is the investigation of the potential therapeutic applications of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies. Finally, the development of more efficient and scalable synthesis methods for 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione and its analogs could also be an area of focus.
Métodos De Síntesis
The synthesis of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-anilino-2,5-pyrrolidinedione. This intermediate is then reacted with hydroxylamine hydrochloride to yield 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. The overall synthesis process is relatively simple and can be carried out in a few steps with moderate yields.
Aplicaciones Científicas De Investigación
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory, antiviral, and neuroprotective effects.
Propiedades
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5314895 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

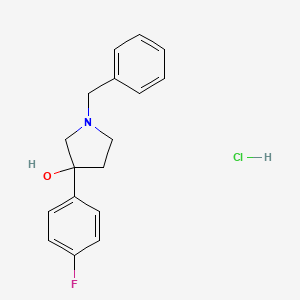
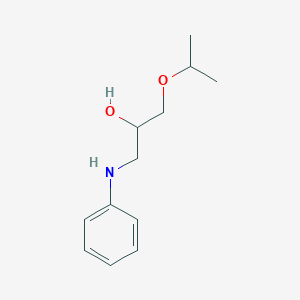
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
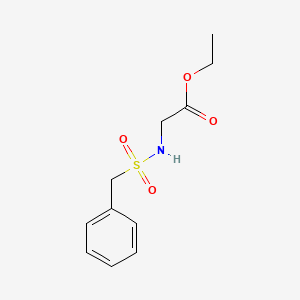
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
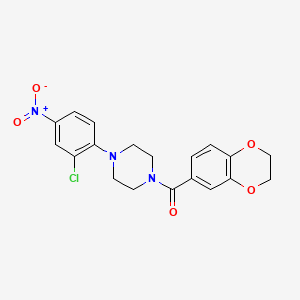
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)
![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)